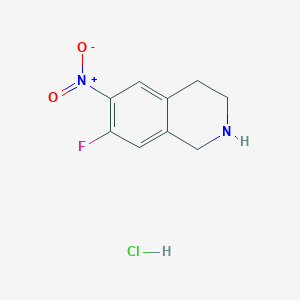

7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS No.: 912846-66-3

Cat. No.: VC8151014

Molecular Formula: C9H10ClFN2O2

Molecular Weight: 232.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 912846-66-3 |

|---|---|

| Molecular Formula | C9H10ClFN2O2 |

| Molecular Weight | 232.64 g/mol |

| IUPAC Name | 7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

| Standard InChI | InChI=1S/C9H9FN2O2.ClH/c10-8-3-7-5-11-2-1-6(7)4-9(8)12(13)14;/h3-4,11H,1-2,5H2;1H |

| Standard InChI Key | LIDVFTHPRDVIOK-UHFFFAOYSA-N |

| SMILES | C1CNCC2=CC(=C(C=C21)[N+](=O)[O-])F.Cl |

| Canonical SMILES | C1CNCC2=CC(=C(C=C21)[N+](=O)[O-])F.Cl |

Introduction

Chemical Identity and Structural Features

Basic Chemical Data

The compound’s identity is defined by the following parameters:

| Property | Value | Source |

|---|---|---|

| CAS Number | 912846-66-3 | |

| Molecular Formula | C₉H₁₀ClFN₂O₂ | |

| Molecular Weight | 232.64 g/mol | |

| IUPAC Name | 7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline; hydrochloride | |

| SMILES | C1CNCC2=CC(=C(C=C21)N+[O-])F.Cl | |

| InChIKey | LIDVFTHPRDVIOK-UHFFFAOYSA-N |

The hydrochloride salt form enhances solubility in polar solvents, a critical feature for laboratory handling and reactivity .

Structural Elucidation

The core structure consists of a partially saturated isoquinoline ring system with:

-

A nitro group (-NO₂) at position 6, which introduces electron-withdrawing effects that influence aromatic substitution patterns.

-

A fluorine atom at position 7, contributing to steric and electronic modulation of the ring .

-

A tetrahydroisoquinoline backbone that reduces ring aromaticity compared to fully unsaturated isoquinolines, altering reactivity and biological interactions .

X-ray crystallography data are unavailable, but computational models predict a planar nitro group and a chair-like conformation for the tetrahydro ring .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a multi-step sequence starting from substituted isoquinoline precursors. A representative pathway includes:

-

Nitration: Introduction of the nitro group at position 6 using mixed acid (H₂SO₄/HNO₃) under controlled temperatures .

-

Fluorination: Electrophilic fluorination at position 7 using Selectfluor® or analogous reagents.

-

Reduction: Partial hydrogenation of the isoquinoline ring to yield the tetrahydro derivative .

-

Salt Formation: Treatment with hydrochloric acid in methanol under reflux to produce the hydrochloride salt .

Optimization and Yield

Key reaction conditions and outcomes:

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Nitration | H₂SO₄/HNO₃, 0–5°C, 4h | 68% | >90% |

| Fluorination | Selectfluor®, DMF, 80°C, 12h | 52% | 85% |

| Reduction | H₂/Pd-C, EtOH, RT, 24h | 78% | >95% |

| Salt Formation | HCl/MeOH, reflux, 2h | 95% | 99% |

Physicochemical Properties

Solubility and Stability

-

Solubility: Freely soluble in water (>50 mg/mL at 25°C), methanol, and dimethyl sulfoxide (DMSO) . Limited solubility in nonpolar solvents (e.g., hexane).

-

Stability: Stable under inert atmospheres at room temperature for >12 months. Decomposes above 200°C, releasing NOₓ and HF gases .

Spectroscopic Data

-

IR (KBr): Peaks at 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch), and 1120 cm⁻¹ (C-F stretch) .

-

¹H NMR (D₂O): δ 7.85 (d, J = 8.4 Hz, 1H, H-5), 7.02 (d, J = 12.1 Hz, 1H, H-8), 4.15–3.90 (m, 2H, H-1), 3.30–3.10 (m, 2H, H-4).

Partition Coefficient

Experimental LogP (octanol/water): 2.23 ± 0.15, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Applications in Research

Pharmaceutical Intermediate

The compound’s nitro group serves as a precursor for amine derivatives via reduction (e.g., catalytic hydrogenation to 7-fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine) . Such amines are scaffolds for:

-

Antidepressants: Analogues of tetrahydroisoquinolines exhibit serotonin and norepinephrine reuptake inhibition.

-

Anticancer Agents: Fluorinated isoquinolines demonstrate topoisomerase I/II inhibition in preclinical studies .

Material Science

The nitro group’s electron-deficient nature enables use in:

-

Energetic Materials: As a precursor for high-energy-density compounds .

-

Coordination Chemistry: Ligand for transition metal complexes in catalysis .

| Hazard Category | GHS Code | Risk Mitigation |

|---|---|---|

| Skin Irritation | H315 | Wear nitrile gloves |

| Eye Irritation | H319 | Use safety goggles |

| Respiratory Sensitization | H334 | Use fume hood |

Exposure Controls

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume